6-Chloroisoindolin-1-one

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

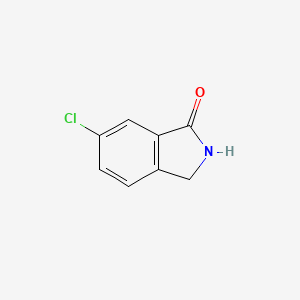

2D Structure

3D Structure

Properties

IUPAC Name |

6-chloro-2,3-dihydroisoindol-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6ClNO/c9-6-2-1-5-4-10-8(11)7(5)3-6/h1-3H,4H2,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VCEOKEOSVQLRNW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=C(C=C(C=C2)Cl)C(=O)N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50500404 | |

| Record name | 6-Chloro-2,3-dihydro-1H-isoindol-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50500404 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

167.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

58083-59-3 | |

| Record name | 6-Chloro-2,3-dihydro-1H-isoindol-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50500404 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-chloro-2,3-dihydro-1H-isoindol-1-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

6-Chloroisoindolin-1-one chemical structure and IUPAC name

This technical guide provides a comprehensive overview of 6-Chloroisoindolin-1-one, a heterocyclic compound of interest in chemical research and drug development. The document details its chemical identity, physicochemical properties, spectroscopic data, and a plausible synthetic route, tailored for researchers, scientists, and professionals in drug development.

Chemical Structure and IUPAC Name

This compound is a chlorinated derivative of isoindolinone. The isoindolinone scaffold is a key structural motif found in various biologically active molecules.

-

IUPAC Name: 6-chloro-2,3-dihydroisoindol-1-one[1]

-

Synonyms: 6-Chloro-2,3-dihydro-1H-isoindol-1-one, 6-CHLORO-1-ISOINDOLINONE[1]

-

CAS Number: 58083-59-3[1]

The chemical structure consists of a bicyclic system where a benzene ring is fused to a five-membered lactam ring, with a chlorine atom substituted at the 6th position of the aromatic ring.

Figure 1. 2D Chemical Structure of this compound.

Figure 1. 2D Chemical Structure of this compound.

Physicochemical and Spectroscopic Data

The properties of this compound are summarized below. While extensive experimental data is not always available in public literature, computed properties and typical spectroscopic features provide valuable information for characterization.

Table 1: Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₈H₆ClNO | PubChem[1] |

| Molecular Weight | 167.59 g/mol | PubChem[1][2] |

| Canonical SMILES | C1C2=C(C=C(C=C2)Cl)C(=O)N1 | PubChem[1] |

| InChIKey | VCEOKEOSVQLRNW-UHFFFAOYSA-N | PubChem[1] |

| Purity | Typically ≥97% (Commercial) | Commercial Supplier[2] |

Table 2: Spectroscopic Data Summary

| Spectroscopy | Data | Source |

|---|---|---|

| ¹H NMR | Spectra available | ChemicalBook[3] |

| ¹³C NMR | Spectra available | ChemicalBook[3] |

| IR | Spectra available | ChemicalBook[3] |

| Mass Spectrometry | Spectra available | ChemicalBook[3] |

Note: Specific peak assignments would require access to experimental spectra. The data provided indicates the availability of such spectra from specialized chemical data providers.

Synthesis of this compound

The synthesis of isoindolin-1-one derivatives can be achieved through various methods, including the reduction of cyclic imides or the intramolecular cyclization of benzamides.[4] A plausible and efficient pathway for the synthesis of this compound starts from 4-chlorophthalic acid.

The proposed workflow involves two main steps:

-

Amidation/Imidation: Conversion of 4-chlorophthalic acid to 4-chlorophthalimide.

-

Selective Reduction: Reduction of one of the carbonyl groups of the phthalimide to a methylene group to form the target lactam.

Experimental Protocol: Synthesis from 4-Chlorophthalic Acid

This section details a generalized experimental methodology for the synthesis of this compound based on established chemical transformations.

Step 1: Synthesis of 4-Chlorophthalimide from 4-Chlorophthalic Acid

-

Acid Chloride Formation: In a round-bottom flask equipped with a reflux condenser and a gas trap, suspend 4-chlorophthalic acid (1.0 eq) in excess thionyl chloride (SOCl₂). Add a catalytic amount of N,N-dimethylformamide (DMF).

-

Reaction: Heat the mixture to reflux for 2-3 hours until the solid dissolves and gas evolution ceases.

-

Solvent Removal: Allow the mixture to cool to room temperature and remove the excess thionyl chloride under reduced pressure to yield crude 4-chlorophthaloyl chloride.

-

Amidation: Carefully add the crude acid chloride portion-wise to a cooled (0 °C) concentrated aqueous solution of ammonium hydroxide (NH₄OH).

-

Imide Formation: Stir the resulting slurry vigorously. The intermediate diamide will cyclize to the imide upon heating. Heat the mixture to 100-120 °C to drive off water and ammonia, yielding 4-chlorophthalimide.

-

Purification: The crude product can be purified by recrystallization from ethanol or water.

Step 2: Selective Reduction to this compound

-

Reaction Setup: In a round-bottom flask, dissolve the synthesized 4-chlorophthalimide (1.0 eq) in glacial acetic acid.

-

Reduction: Add zinc dust (2-3 eq) portion-wise to the solution while stirring. The reaction is exothermic and may require cooling to maintain a temperature between 60-80 °C.

-

Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Work-up: Once the reaction is complete, cool the mixture and filter to remove excess zinc and zinc salts.

-

Extraction: Dilute the filtrate with water and neutralize carefully with a base (e.g., sodium bicarbonate). Extract the aqueous layer multiple times with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The resulting crude this compound can be further purified by column chromatography or recrystallization.

Hazards and Safety

According to GHS hazard statements, this compound is known to cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[1] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this chemical. All manipulations should be performed in a well-ventilated fume hood.

References

An In-depth Technical Guide to 5-(4-Chlorobutyl)-1-cyclohexyl-1H-tetrazole (CAS No. 73963-42-5)

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-(4-Chlorobutyl)-1-cyclohexyl-1H-tetrazole is a critical intermediate in the synthesis of various pharmaceuticals, most notably Cilostazol.[1] Cilostazol is a phosphodiesterase III A (PDE3A) inhibitor used to alleviate symptoms of intermittent claudication in patients with peripheral vascular disease.[2] The unique chemical structure of 5-(4-Chlorobutyl)-1-cyclohexyl-1H-tetrazole, featuring a tetrazole ring and a reactive chlorobutyl side chain, makes it a versatile building block in organic synthesis for the development of new therapeutic agents.[3] This document provides a comprehensive overview of its chemical properties, synthesis, and applications.

Chemical and Physical Properties

This section summarizes the key physicochemical properties of 5-(4-Chlorobutyl)-1-cyclohexyl-1H-tetrazole.

| Property | Value | Source(s) |

| CAS Number | 73963-42-5 | [1][3] |

| Molecular Formula | C₁₁H₁₉ClN₄ | [3] |

| Molecular Weight | 242.75 g/mol | [3] |

| Appearance | White to off-white solid/crystalline powder | [3][4][5] |

| Melting Point | 49-52°C | [1][6] |

| Boiling Point | 425.2±24.0 °C (Predicted) | [6] |

| Density | 1.29±0.1 g/cm³ (Predicted) | [6] |

| Solubility | Soluble in organic solvents like ethanol and chloroform; limited solubility in water. | [1] |

| Storage Temperature | 2-8°C, sealed in a dry environment. | [2][6] |

Synthesis and Experimental Protocols

The synthesis of 5-(4-Chlorobutyl)-1-cyclohexyl-1H-tetrazole is a multi-step process. A common method involves the reaction of N-(5-chloropentanoyl)cyclohexylamine with phosphorus pentachloride, followed by cyclization with an azide source.[7][8]

Synthesis of N-(5-chloropentanoyl)cyclohexylamine

This precursor can be synthesized from 5-chlorovaleronitrile and cyclohexanol.

-

Reaction: 5-chlorovaleronitrile is reacted with cyclohexanol in the presence of a strong acid catalyst, such as concentrated sulfuric acid.

-

Stoichiometry: The molar ratio of 5-chlorovaleronitrile to cyclohexanol is typically between 1:1 and 1:2.[8]

-

Conditions: The reaction is carried out at a temperature of 5-50°C for 1-5 hours.[8]

Synthesis of 5-(4-Chlorobutyl)-1-cyclohexyl-1H-tetrazole

Protocol:

-

Reaction Setup: In a suitable reactor, dissolve 12.8 g of N-(5-chloropentanoyl)cyclohexylamine in 120 g of toluene at room temperature.[7]

-

Addition of Phosphorus Pentachloride: Add 15.9 g of phosphorus pentachloride to the mixture.[7]

-

Reaction Time: Stir the mixture at room temperature for approximately 3 hours.[7]

-

Addition of Azide: Add 9.8 g of trimethylsilyl azide to the reaction mixture.[7]

-

Cyclization: Maintain the reaction at room temperature for about 16 hours.[7]

-

Work-up:

This process typically results in a molar yield of approximately 93%.[7]

Applications in Drug Development

The primary application of 5-(4-Chlorobutyl)-1-cyclohexyl-1H-tetrazole is as a key intermediate in the synthesis of Cilostazol.[1][8]

Synthesis of Cilostazol

Cilostazol is synthesized by the condensation of 5-(4-chlorobutyl)-1-cyclohexyl-1H-tetrazole with 6-hydroxy-3,4-dihydroquinolin-2(1H)-one in the presence of a base.[9][10]

Experimental Protocol for Cilostazol Synthesis:

-

Reactants:

-

296 g (1.22 mol) of 1-cyclohexyl-5-(4-chlorobutyl)-1,2,3,4-tetrazole

-

180 g (1.1 mol) of 6-Hydroxy-3,4-dihydroquinolone

-

385 g (2.79 mol) of potassium carbonate

-

36 g (0.9 mol) of sodium hydroxide

-

9 g (0.071 mol) of sodium sulfite

-

1600 g of 66.7% ethanol[9]

-

-

Procedure:

-

Combine all reactants in a 5000L reactor.[9]

-

Heat the mixture to reflux and maintain for 8 hours.[9]

-

After the reaction is complete, add 600g of water and continue to stir at reflux for 40 minutes.[9]

-

Allow the layers to separate and remove the aqueous phase.[9]

-

Cool the organic phase to 5°C to induce crystallization.[9]

-

Filter the resulting solid and rinse with ethanol.[9]

-

Dry the product under reduced pressure at 85°C to obtain Cilostazol as a white solid.[9]

-

References

- 1. nbinno.com [nbinno.com]

- 2. pharmaffiliates.com [pharmaffiliates.com]

- 3. 5-(4-Chlorobutyl)-1-Cyclohexyl-1H-Tetrazole | 73963-42-5 | Benchchem [benchchem.com]

- 4. prepchem.com [prepchem.com]

- 5. Chlorobutyl Cyclohexyl Tetrazole Supplier from Rajkot [vidiptraders.in]

- 6. 5-(4-Chlorobutyl)-1-cyclohexanyl tetrazole | 73963-42-5 [chemicalbook.com]

- 7. 5-(4-Chlorobutyl)-1-cyclohexanyl tetrazole synthesis - chemicalbook [chemicalbook.com]

- 8. CN100462360C - N-cyclohexyl-5-(4-chlorobutyl)-1H-tetrazole synthesis method - Google Patents [patents.google.com]

- 9. Cilostazol synthesis - chemicalbook [chemicalbook.com]

- 10. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

An In-depth Technical Guide to the Reaction Mechanism of 6-Chloroisoindolin-1-one

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed exploration of the reaction mechanism for the synthesis of 6-chloroisoindolin-1-one, a heterocyclic compound of interest in medicinal chemistry and drug discovery. The document outlines a prevalent synthetic pathway, presents a plausible reaction mechanism, and includes a representative experimental protocol with associated quantitative data.

Introduction

Isoindolin-1-one and its derivatives are significant structural motifs found in a variety of biologically active molecules and natural products. The chloro-substituted analog, this compound, serves as a valuable building block in the synthesis of more complex pharmaceutical agents. Understanding the reaction mechanism for its formation is crucial for optimizing synthetic routes, improving yields, and enabling the design of novel derivatives with enhanced therapeutic properties.

Core Synthetic Strategy: Reductive Cyclization of 2-Cyanobenzaldehyde Derivatives

A common and effective method for the synthesis of isoindolin-1-ones involves the reductive cyclization of appropriately substituted 2-cyanobenzaldehydes. This approach offers a direct route to the isoindolinone core. In the case of this compound, the logical precursor is 4-chloro-2-cyanobenzaldehyde. The reaction typically proceeds via the formation of an intermediate imine or a related species, followed by an intramolecular cyclization and subsequent tautomerization to yield the stable lactam ring of the isoindolinone.

Plausible Reaction Mechanism

The synthesis of this compound from 4-chloro-2-cyanobenzaldehyde in the presence of a reducing agent and a nitrogen source (such as ammonia or a primary amine, followed by hydrolysis) can be mechanistically described as a cascade of reactions. A proposed mechanism involves an initial nucleophilic attack of the nitrogen source on the aldehyde, followed by cyclization onto the nitrile group.

A general mechanism for the formation of 3-substituted isoindolin-1-ones from 2-cyanobenzaldehyde involves the initial reaction of the aldehyde with a nucleophile.[1] In the case of the parent this compound, where there is no substituent at the 3-position, the reaction can be envisioned as a reductive amination followed by cyclization.

The reaction likely proceeds through the following key steps:

-

Iminium Ion Formation: The aldehyde group of 4-chloro-2-cyanobenzaldehyde reacts with an amine (or ammonia) to form an iminium ion after the loss of water.

-

Reduction: The iminium ion is then reduced by a hydride source to form an amine intermediate.

-

Intramolecular Cyclization: The newly formed amino group acts as a nucleophile and attacks the electrophilic carbon of the nitrile group.

-

Tautomerization: The resulting cyclic intermediate undergoes tautomerization to form the stable aromatic lactam, this compound.

dot

Caption: Plausible reaction pathway for the synthesis of this compound.

Experimental Protocol

Synthesis of this compound

-

Reactants:

-

4-Chloro-2-cyanobenzaldehyde

-

Ammonia source (e.g., ammonium hydroxide or a primary amine followed by dealkylation)

-

Reducing agent (e.g., sodium borohydride, catalytic hydrogenation)

-

Solvent (e.g., methanol, ethanol, or an appropriate aprotic solvent)

-

-

Procedure:

-

Dissolve 4-chloro-2-cyanobenzaldehyde in a suitable solvent in a reaction vessel.

-

Add the ammonia source to the solution.

-

Introduce the reducing agent portion-wise while monitoring the reaction progress by a suitable technique (e.g., TLC or LC-MS).

-

After the reaction is complete, quench the reaction mixture appropriately (e.g., with water or a dilute acid).

-

Extract the product with an organic solvent.

-

Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).

-

Concentrate the solvent under reduced pressure to obtain the crude product.

-

Purify the crude product by a suitable method, such as recrystallization or column chromatography, to yield pure this compound.

-

Quantitative Data

The following table summarizes representative quantitative data that could be expected for the synthesis of a chloro-substituted isoindolin-1-one based on general procedures for similar compounds. Actual yields and reaction times will vary depending on the specific conditions and scale of the reaction.

| Parameter | Value | Reference |

| Starting Material | 4-Chloro-2-cyanobenzaldehyde | N/A |

| Reagents | Ammonia, Sodium Borohydride | [1] |

| Solvent | Methanol | [1] |

| Reaction Temperature | Room Temperature | [1] |

| Reaction Time | 2-6 hours | General Expectation |

| Yield | 60-80% (Estimated) | General Expectation |

| Molecular Formula | C₈H₆ClNO | N/A |

| Molecular Weight | 167.59 g/mol | N/A |

| Appearance | White to off-white solid | General Expectation |

| Melting Point | Not reported | N/A |

Experimental Workflow

The logical flow of the experimental process for the synthesis and purification of this compound is depicted in the following diagram.

dot

Caption: A typical experimental workflow for the synthesis of this compound.

Conclusion

The synthesis of this compound can be effectively achieved through the reductive cyclization of 4-chloro-2-cyanobenzaldehyde. The reaction mechanism likely proceeds through the formation of an iminium ion, followed by reduction, intramolecular cyclization, and tautomerization. This technical guide provides a foundational understanding of the reaction, a representative experimental protocol, and the expected quantitative outcomes, serving as a valuable resource for researchers in the field of synthetic and medicinal chemistry. Further experimental studies would be beneficial to fully elucidate the specific kinetics and intermediates involved in this particular transformation.

References

physical and chemical properties of 6-Chloroisoindolin-1-one

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth technical overview of the physical and chemical properties of 6-Chloroisoindolin-1-one, a heterocyclic compound of interest in organic synthesis and medicinal chemistry. The information presented is intended to support research and development activities by providing key data, experimental methodologies, and logical workflows.

Core Compound Identification

This compound is a chlorinated derivative of isoindolin-1-one. Its core structure consists of a fused bicyclic system containing a benzene ring and a five-membered lactam ring, with a chlorine atom substituted at the 6-position.

| Identifier | Value | Reference |

| IUPAC Name | 6-chloro-2,3-dihydroisoindol-1-one | [1] |

| CAS Number | 58083-59-3 | [1][2][3] |

| Molecular Formula | C₈H₆ClNO | [1][2][3] |

| Canonical SMILES | C1C2=C(C=C(C=C2)Cl)C(=O)N1 | [1] |

| InChI Key | VCEOKEOSVQLRNW-UHFFFAOYSA-N | [1] |

| Synonyms | 6-Chloro-2,3-dihydro-1H-isoindol-1-one, 6-CHLORO-1-ISOINDOLINONE | [1] |

Physicochemical Properties

A summary of the key physical and chemical properties of this compound is provided below. The data is a combination of computed and, where available, experimentally determined values.

| Property | Value | Reference |

| Molecular Weight | 167.59 g/mol | [1][2][3] |

| Exact Mass | 167.0137915 Da | [1][4] |

| XLogP3-AA (LogP) | 1.4 | [1] |

| Hydrogen Bond Donor Count | 1 | [1] |

| Hydrogen Bond Acceptor Count | 1 | [4] |

| Rotatable Bond Count | 0 | [4] |

| Purity | Typically available at ≥97% | [2] |

| Storage Conditions | Store at 2-8°C, desiccated | [2] |

Note: Experimental data for properties such as melting point, boiling point, and specific solubility are not consistently reported in publicly available literature. These properties would need to be determined empirically.

Spectroscopic Data Profile

Detailed, experimentally verified spectra for this compound are not widely published. However, based on its chemical structure, the following spectroscopic characteristics can be predicted. ChemicalBook indicates the availability of ¹H NMR, IR, and MS spectra for this compound[5].

3.1. ¹H NMR Spectroscopy The proton NMR spectrum (in a solvent like DMSO-d₆) is expected to show the following signals:

-

Aromatic Protons: Signals in the aromatic region (typically ~7.0-8.0 ppm) corresponding to the three protons on the benzene ring. The splitting pattern will be influenced by the chloro and carbonyl substituents.

-

Methylene Protons: A singlet in the aliphatic region (typically ~4.0-5.0 ppm) corresponding to the two protons of the CH₂ group in the lactam ring.

-

Amide Proton: A broad singlet corresponding to the N-H proton, the chemical shift of which can be variable and solvent-dependent.

3.2. ¹³C NMR Spectroscopy The carbon NMR spectrum is expected to display eight distinct signals:

-

Carbonyl Carbon: A signal in the downfield region (typically ~165-175 ppm).

-

Aromatic Carbons: Six signals in the aromatic region (~120-150 ppm), including two quaternary carbons and four CH carbons.

-

Methylene Carbon: One signal in the aliphatic region (~40-50 ppm).

3.3. Infrared (IR) Spectroscopy The IR spectrum will be characterized by the following key absorption bands:

-

N-H Stretch: A moderate to strong band around 3200-3300 cm⁻¹.

-

C=O Stretch (Amide): A strong, sharp band around 1660-1700 cm⁻¹.

-

Aromatic C-H Stretch: Signals just above 3000 cm⁻¹.

-

Aromatic C=C Stretch: Multiple bands in the 1450-1600 cm⁻¹ region.

-

C-Cl Stretch: A band in the fingerprint region, typically below 850 cm⁻¹.

3.4. Mass Spectrometry (MS) The mass spectrum, likely obtained via Electron Ionization (EI), would show:

-

Molecular Ion Peak ([M]⁺): A prominent peak at m/z 167.

-

Isotope Peak ([M+2]⁺): A characteristic peak at m/z 169, with an intensity approximately one-third of the molecular ion peak, confirming the presence of a single chlorine atom.

-

Fragmentation Peaks: Fragments corresponding to the loss of CO, Cl, and other neutral fragments from the parent molecule.

Experimental Protocols & Workflows

4.1. Proposed Synthesis of this compound

While various methods exist for the synthesis of isoindolinones, a common and effective route involves the reductive amidation of a corresponding phthalaldehydic acid or the reduction of a phthalimide.[6][7] A plausible pathway starting from 4-chloro-2-formylbenzoic acid is outlined below.

Protocol: Reductive Amination/Lactamization

-

Reaction Setup: In a round-bottom flask, dissolve 4-chloro-2-formylbenzoic acid (1.0 eq) in a suitable solvent such as methanol or ethanol.

-

Amine Addition: Add an ammonium source, such as a solution of ammonia in methanol (excess), to the flask. Stir the mixture at room temperature for 1-2 hours to form the intermediate imine.

-

Reduction: Cool the reaction mixture in an ice bath. Add a reducing agent, such as sodium borohydride (NaBH₄) (1.5-2.0 eq), portion-wise while monitoring the temperature.

-

Cyclization/Lactamization: After the reduction is complete (as monitored by TLC), allow the reaction to warm to room temperature and stir for an additional 12-24 hours to facilitate intramolecular cyclization and lactam formation.

-

Workup: Quench the reaction by the slow addition of water or dilute acid. Remove the organic solvent under reduced pressure.

-

Extraction: Extract the aqueous residue with an appropriate organic solvent (e.g., ethyl acetate or dichloromethane).

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization to yield pure this compound.

Caption: A proposed workflow for the synthesis of this compound.

4.2. Spectroscopic Analysis Workflow

The structural confirmation of a synthesized compound like this compound follows a standard analytical workflow.

Protocol: General Spectroscopic Characterization

-

Sample Preparation: A purified sample of the compound (5-10 mg for NMR, <1 mg for IR and MS) is dissolved in an appropriate deuterated solvent (e.g., DMSO-d₆ or CDCl₃) for NMR analysis or a volatile solvent (e.g., methanol) for MS. A solid sample is used for ATR-FTIR.

-

NMR Spectroscopy: Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher) to determine the carbon-hydrogen framework.

-

IR Spectroscopy: Obtain the IR spectrum using an FTIR spectrometer with an ATR accessory to identify key functional groups (e.g., N-H, C=O).

-

Mass Spectrometry: Acquire the mass spectrum using a technique like EI-MS or ESI-MS to confirm the molecular weight and elemental composition (via isotopic pattern and high-resolution mass).

-

Data Integration: Correlate the data from all spectroscopic techniques to confirm that the structure is consistent with this compound.

Caption: Logical workflow for the spectroscopic characterization of a chemical compound.

Signaling Pathways

Currently, there is no readily available information in peer-reviewed literature or major chemical databases that implicates this compound in specific biological signaling pathways. Its structural similarity to other biologically active isoindolinone-containing molecules suggests potential for further investigation in drug discovery programs.

Safety and Handling

According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is associated with the following hazards:

Standard personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood.

References

- 1. 6-Chloro-2,3-dihydro-1H-isoindol-1-one | C8H6ClNO | CID 12496475 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. labsolu.ca [labsolu.ca]

- 3. This compound | 58083-59-3 [chemicalbook.com]

- 4. Chloroisoindolinone | C8H6ClNO | CID 20280862 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound(58083-59-3) 1H NMR spectrum [chemicalbook.com]

- 6. Ultrasonic-assisted-synthesis of isoindolin-1-one derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Isoindolinone synthesis [organic-chemistry.org]

A Technical Guide to 6-Chloroisoindolin-1-one: Properties, Synthesis, and Biological Potential

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 6-Chloroisoindolin-1-one, a heterocyclic compound of interest in medicinal chemistry and drug discovery. This document details its fundamental molecular properties, explores synthetic methodologies for the broader isoindolinone class, and discusses the potential biological activities of these derivatives, offering insights for researchers in the field.

Core Molecular Data

The fundamental molecular characteristics of this compound are summarized in the table below, providing a quick reference for researchers.

| Property | Value | Citations |

| Molecular Formula | C₈H₆ClNO | [1] |

| Molecular Weight | 167.59 g/mol | [1][2] |

| IUPAC Name | 6-chloro-2,3-dihydroisoindol-1-one | [1] |

| CAS Number | 58083-59-3 | [1] |

Synthetic Approaches to the Isoindolinone Core

The synthesis of the isoindolinone scaffold, the core structure of this compound, can be achieved through various modern organic chemistry techniques. While a specific protocol for the 6-chloro derivative is not detailed here, the following outlines a general and efficient method for the synthesis of N-substituted isoindolinones, which can be adapted by researchers.

Experimental Protocol: Iridium-Catalyzed Reductive Lactamization

A sustainable and efficient method for the synthesis of structurally diverse isoindolinones involves the iridium-catalyzed reductive lactamization of 2-formylbenzoic acid with primary amines. This approach offers a broad substrate scope and high catalyst efficiency.

Materials:

-

2-formylbenzoic acid

-

Primary amine (e.g., aniline for N-phenylisoindolinone)

-

Iridium catalyst

-

Solvent (e.g., water/ethanol mixture)

-

Hydrogen source

General Procedure:

-

A reaction vessel is charged with 2-formylbenzoic acid, the primary amine, the iridium catalyst, and the solvent.

-

The vessel is purged with hydrogen gas and the reaction mixture is stirred at a specified temperature.

-

The reaction progress is monitored by a suitable analytical technique (e.g., TLC or LC-MS).

-

Upon completion, the reaction mixture is cooled to room temperature.

-

The product is isolated and purified using standard techniques such as extraction and column chromatography.

The following diagram illustrates the general workflow for this synthetic approach.

Biological and Pharmacological Significance of Isoindolinone Derivatives

The isoindolinone scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities. This makes them attractive candidates for further investigation in drug development programs.

Notably, certain isoindolinone derivatives have been identified as potent inhibitors of human carbonic anhydrase (hCA) I and II isozymes, with some compounds demonstrating low nanomolar inhibitory activities.[3] The inhibition of these enzymes is a therapeutic strategy for various conditions, including glaucoma, epilepsy, and certain types of cancer.

Furthermore, studies have revealed that compounds based on the isoindolinone framework can possess antioxidant, antimicrobial, and anticancer properties.[3] The diverse biological profile of this class of compounds underscores their potential for the development of novel therapeutic agents. The relationship between the core isoindolinone structure and its potential biological activities is depicted in the following diagram.

References

- 1. 6-Chloro-2,3-dihydro-1H-isoindol-1-one | C8H6ClNO | CID 12496475 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis of Novel Isoindolinones: Carbonic Anhydrase Inhibition Profiles, Antioxidant Potential, Antimicrobial Effect, Cytotoxicity and Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]

The Biological Activity of 6-Chloroisoindolin-1-one and its Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

December 28, 2025

Abstract

The isoindolin-1-one scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating a wide array of biological activities. This technical guide focuses on the biological properties of 6-Chloroisoindolin-1-one and its derivatives, with a particular emphasis on their potent inhibitory effects on Poly(ADP-ribose) polymerase (PARP), a key enzyme in DNA damage repair. This document will delve into the synthesis, mechanism of action, and quantitative biological data of these compounds, providing detailed experimental protocols for their evaluation and visualizations of relevant biological pathways and workflows. The information presented herein is intended to serve as a comprehensive resource for researchers and professionals engaged in the discovery and development of novel therapeutics based on the isoindolinone core.

Introduction

Isoindolin-1-one and its derivatives are a class of heterocyclic compounds that have garnered significant attention in the field of drug discovery due to their diverse pharmacological profiles. These compounds have been investigated for a range of therapeutic applications, including as anticancer, anti-inflammatory, and antimicrobial agents.[1][2] A particularly promising area of research is their activity as inhibitors of Poly(ADP-ribose) polymerase (PARP), enzymes critical for the repair of single-strand DNA breaks.[3] The inhibition of PARP in cancer cells with existing DNA repair deficiencies, such as those with BRCA1/2 mutations, can lead to a synthetic lethal phenotype, making PARP inhibitors a valuable class of targeted cancer therapies.[4][5]

This guide specifically explores the biological landscape of this compound and its related analogs. While direct biological data for this compound is limited in publicly available literature, the broader class of 6-substituted isoindolinones has shown significant promise, particularly as PARP inhibitors.[6] This document will synthesize the available information on these derivatives to provide a comprehensive overview of their potential therapeutic utility.

Synthesis of Isoindolin-1-one Derivatives

The synthesis of isoindolin-1-one derivatives can be achieved through various chemical routes. A common strategy involves the cyclization of 2-cyanobenzaldehydes with various amines. Other methods include the reduction of phthalimides and the carbonylation of 2-halobenzylamines. The specific synthesis of 6-substituted derivatives often starts from correspondingly substituted phthalic anhydrides or other commercially available substituted starting materials.

Biological Activity

The biological activities of isoindolin-1-one derivatives are diverse, with the most promising applications being in oncology.

PARP Inhibition

The isoindolinone core is recognized as a potent scaffold for the development of PARP-1 inhibitors.[3] These compounds act as competitive inhibitors at the NAD+ binding site of the PARP enzyme, preventing the synthesis of poly(ADP-ribose) chains and thereby hindering the recruitment of DNA repair proteins to sites of single-strand DNA breaks.[4] This inhibition is particularly effective in cancer cells with homologous recombination deficiencies, such as those with BRCA1/2 mutations.[5]

Table 1: Quantitative Data for Representative Isoindolinone-based PARP Inhibitors

| Compound | Target | Assay Type | IC50 / Ki | Reference |

| Parp1-IN-14 | PARP1 | Enzymatic | 0.6 ± 0.1 nM (IC50) | [7] |

| Parp1-IN-14 | Antiproliferative | MDA-MB-436 (BRCA1-/-) | < 0.3 nM (IC50) | [7] |

| Parp1-IN-14 | Antiproliferative | Capan-1 (BRCA2-/-) | < 0.3 nM (IC50) | [7] |

Anticancer Activity

Beyond PARP inhibition, isoindolinone derivatives have demonstrated broader anticancer activities. Studies on various substituted isoindolinones have shown antiproliferative effects against a range of cancer cell lines.[8] For example, certain indolylisoxazoline analogs, which share structural similarities, have been shown to induce apoptosis in cancer cells with IC50 values in the low micromolar range.[9] The anticancer activity of these compounds is often attributed to their ability to induce cell cycle arrest and apoptosis.[10]

Table 2: Anticancer Activity of Representative Isoindolinone and Related Derivatives

| Compound Series | Cancer Cell Lines | Activity Metric | Concentration/Value | Reference |

| Indolylisoxazolines (6c, 6i) | C4-2 (prostate) | IC50 | 2.5 - 5.0 µM | [9] |

| 1-(1,3-dioxoisoindolin-2-yl)-3-aryl ureas (7c) | EKVX, CAKI-1, UACC-62, MCF7, LOX IMVI, ACHN | % Growth Inhibition | 75.46 - 89.61% at 10 µM | [11] |

| 6-substituted-1-(3,4,5-trimethoxyphenyl)-1H-indoles (3g) | A375 (melanoma) | IC50 | 0.57 ± 0.01 μM | [10] |

| Quinazolin-4(3H)-one derivative (101) | L1210 and K562 (leukemia) | IC50 | 5.8 µM | [12] |

Antimicrobial and Other Activities

The isoindolinone scaffold has also been explored for its antimicrobial properties. Studies have shown that certain derivatives exhibit activity against various bacterial and fungal strains.[13] Additionally, some isoindolinone derivatives have been investigated for their potential as carbonic anhydrase inhibitors and for their anti-inflammatory properties.[2][13]

Table 3: Antimicrobial and Carbonic Anhydrase Inhibitory Activity of Isoindolinone Derivatives

| Compound Series | Target | Activity Metric | Value | Reference |

| Isoindolinone derivatives (2c, 2f) | hCA I | Ki | 11.48 ± 4.18 to 16.09 ± 4.14 nM | [13] |

| Isoindolinone derivatives (2c, 2f) | hCA II | Ki | 9.32 ± 2.35 to 14.87 ± 3.25 nM | [13] |

| Isoindolinone derivatives (2a-f) | S. aureus, B. cereus, K. pneumoniae, E. coli, C. albicans, Y. lipolytica | Inhibition Zone | Varied (mm) | [13] |

Mechanism of Action

The primary mechanism of action for the anticancer effects of many isoindolinone derivatives is the inhibition of PARP enzymes.

PARP Inhibition and Synthetic Lethality

PARP enzymes play a crucial role in the base excision repair (BER) pathway, which is responsible for repairing single-strand DNA breaks (SSBs). When PARP is inhibited, these SSBs accumulate and, during DNA replication, can be converted into more lethal double-strand breaks (DSBs). In healthy cells, these DSBs can be efficiently repaired by the homologous recombination (HR) pathway. However, in cancer cells with defects in the HR pathway (e.g., due to BRCA1/2 mutations), the accumulation of DSBs leads to genomic instability and ultimately, cell death. This concept is known as synthetic lethality.[4][5][14]

PARP Trapping

In addition to catalytic inhibition, some PARP inhibitors can "trap" the PARP enzyme on the DNA at the site of damage. This PARP-DNA complex is itself a cytotoxic lesion that can block DNA replication and transcription, further contributing to cell death.[14] The efficiency of PARP trapping varies among different PARP inhibitors and is an important factor in their overall anticancer efficacy.

Experimental Protocols

This section provides detailed methodologies for key experiments used to evaluate the biological activity of this compound and its derivatives.

PARP1 Activity Assay (Chemiluminescent)

This assay measures the incorporation of biotinylated ADP-ribose onto histone proteins, which is catalyzed by PARP1.

Materials:

-

Purified recombinant PARP1 enzyme

-

Histone-coated 96-well plates

-

Activated DNA

-

Biotinylated NAD+

-

PARP assay buffer

-

Streptavidin-HRP conjugate

-

Chemiluminescent substrate

-

Plate reader with luminescence detection

Procedure:

-

Plate Preparation: Wash histone-coated plates with wash buffer.

-

Reaction Setup: Prepare a reaction mix containing PARP assay buffer, activated DNA, and biotinylated NAD+.

-

Compound Addition: Add serial dilutions of the test compound (e.g., this compound derivative) to the wells. Include a vehicle control (DMSO) and a positive control (a known PARP inhibitor).

-

Enzyme Addition: Initiate the reaction by adding diluted PARP1 enzyme to all wells except the blank.

-

Incubation: Incubate the plate at room temperature for 1 hour.

-

Detection: Wash the plate and add Streptavidin-HRP. After incubation and washing, add the chemiluminescent substrate.

-

Measurement: Immediately measure the luminescence using a plate reader.

-

Data Analysis: Calculate the percent inhibition for each compound concentration relative to the vehicle control and determine the IC50 value by fitting the data to a dose-response curve.

Western Blot for PARP Cleavage

This protocol is used to detect the cleavage of PARP, a hallmark of apoptosis, in cells treated with a test compound.[15]

Materials:

-

Cancer cell line of interest

-

Cell culture medium and supplements

-

Test compound

-

Lysis buffer (e.g., RIPA buffer) with protease inhibitors

-

Protein quantification assay (e.g., BCA)

-

SDS-PAGE gels and running buffer

-

Transfer apparatus and membranes (PVDF or nitrocellulose)

-

Blocking buffer (e.g., 5% non-fat milk in TBST)

-

Primary antibody against PARP (recognizing both full-length and cleaved forms)

-

HRP-conjugated secondary antibody

-

ECL substrate

-

Imaging system

Procedure:

-

Cell Treatment: Seed cells and treat with various concentrations of the test compound for a specified time (e.g., 24 hours). Include vehicle and positive controls.

-

Cell Lysis: Harvest and lyse the cells to extract total protein.

-

Protein Quantification: Determine the protein concentration of each lysate.

-

SDS-PAGE: Separate equal amounts of protein from each sample by SDS-polyacrylamide gel electrophoresis.

-

Protein Transfer: Transfer the separated proteins to a membrane.

-

Blocking: Block the membrane to prevent non-specific antibody binding.

-

Antibody Incubation: Incubate the membrane with the primary PARP antibody, followed by the HRP-conjugated secondary antibody.

-

Detection: Apply ECL substrate and visualize the protein bands using an imaging system.

-

Analysis: Quantify the band intensities for full-length PARP (116 kDa) and the cleaved fragment (89 kDa) to assess the extent of apoptosis.[16]

Clonogenic Survival Assay

This assay assesses the long-term ability of cells to proliferate and form colonies after treatment with a cytotoxic agent.[17]

Materials:

-

Cancer cell line

-

6-well plates

-

Cell culture medium

-

Test compound

-

Fixation solution (e.g., methanol:acetic acid)

-

Staining solution (e.g., 0.5% crystal violet)

Procedure:

-

Cell Seeding: Seed a low density of single cells into 6-well plates and allow them to attach overnight.

-

Drug Treatment: Treat the cells with a range of concentrations of the test compound. A continuous exposure of 7-14 days is common for PARP inhibitors.

-

Colony Formation: Incubate the plates for 7-14 days until visible colonies form in the control wells.

-

Fixation and Staining: Fix the colonies with a fixation solution and then stain with crystal violet.

-

Colony Counting: Count the number of colonies (typically defined as containing >50 cells) in each well.

-

Data Analysis: Calculate the plating efficiency and surviving fraction for each treatment group to determine the compound's effect on long-term cell survival.[18]

Conclusion

While direct biological data on this compound remains to be fully elucidated in public-domain research, the isoindolin-1-one scaffold represents a highly promising core for the development of potent PARP inhibitors and other therapeutic agents. The structure-activity relationships derived from related analogs suggest that 6-chloro substitution could be a viable strategy for modulating the biological activity of this class of compounds. The experimental protocols and mechanistic insights provided in this guide offer a robust framework for the further investigation and development of this compound and its derivatives as potential clinical candidates, particularly in the field of oncology. Further research is warranted to specifically characterize the biological profile of this compound and to explore its full therapeutic potential.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Discovery of Potent Isoindolinone Inhibitors that Target an Active Conformation of PARP1 Using DNA-Encoded Libraries - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Frontiers | PARP Inhibitors: Clinical Relevance, Mechanisms of Action and Tumor Resistance [frontiersin.org]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. benchchem.com [benchchem.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Synthesis and anticancer activity studies of indolylisoxazoline analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Design, Synthesis and Anticancer Activity of 6-Substituted-1-(3,4,5-trimethoxyphenyl)-1H-indole Against Tubulin Polymerisation - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. mdpi.com [mdpi.com]

- 13. Synthesis of Novel Isoindolinones: Carbonic Anhydrase Inhibition Profiles, Antioxidant Potential, Antimicrobial Effect, Cytotoxicity and Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Alternate therapeutic pathways for PARP inhibitors and potential mechanisms of resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 15. benchchem.com [benchchem.com]

- 16. benchchem.com [benchchem.com]

- 17. benchchem.com [benchchem.com]

- 18. researchgate.net [researchgate.net]

The Therapeutic Landscape of Isoindolinones: A Technical Guide to a Versatile Scaffold

For Researchers, Scientists, and Drug Development Professionals

The isoindolinone core, a privileged heterocyclic scaffold, has emerged as a cornerstone in modern medicinal chemistry, giving rise to a diverse array of therapeutic agents with significant clinical impact. From potent immunomodulators to targeted anticancer agents, isoindolinone derivatives have demonstrated remarkable versatility in modulating key biological pathways implicated in a range of diseases. This in-depth technical guide provides a comprehensive overview of the therapeutic applications of isoindolinone compounds, with a focus on their mechanisms of action, quantitative biological data, and the experimental protocols crucial for their evaluation.

Core Therapeutic Applications and Mechanisms of Action

Isoindolinone-based compounds have found therapeutic applications in oncology, immunology, and beyond. Their mechanisms of action are diverse and often involve the targeted modulation of specific proteins and signaling pathways.

Immunomodulation via Cereblon (CRBN) E3 Ubiquitin Ligase Modulation

A landmark discovery in the field was the identification of Cereblon (CRBN), a substrate receptor of the CUL4-RBX1-DDB1 E3 ubiquitin ligase complex, as the primary target of the immunomodulatory drugs (IMiDs®) thalidomide, lenalidomide, and pomalidomide.[1][2][3] These isoindolinone-based agents act as "molecular glues," binding to CRBN and inducing a conformational change that alters its substrate specificity.[3] This leads to the recruitment and subsequent ubiquitination and proteasomal degradation of neo-substrates, primarily the lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3).[4]

The degradation of Ikaros and Aiolos in multiple myeloma cells leads to the downregulation of key survival factors, including interferon regulatory factor 4 (IRF4) and c-Myc, ultimately inducing apoptosis.[5] Furthermore, this mechanism has immunomodulatory effects, such as the enhancement of T-cell and Natural Killer (NK) cell activity and the inhibition of pro-inflammatory cytokines like TNF-α.[6][7]

PARP Inhibition in Cancer Therapy

More recently, the isoindolinone scaffold has been successfully employed in the design of potent Poly (ADP-ribose) polymerase (PARP) inhibitors.[8][9] PARP enzymes, particularly PARP1, play a critical role in DNA single-strand break repair.[10][11] In cancers with deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations, the inhibition of PARP leads to the accumulation of DNA damage and synthetic lethality.[11] Isoindolinone-based PARP inhibitors act as nicotinamide mimetics, competitively binding to the catalytic domain of PARP1 and preventing the synthesis of poly(ADP-ribose) chains, thereby trapping PARP1 on DNA and disrupting the repair process.[10][12]

CDK7 Inhibition in Oncology

The isoindolinone framework has also been explored for the development of Cyclin-Dependent Kinase 7 (CDK7) inhibitors.[13][14][15] CDK7 is a crucial component of the CDK-activating kinase (CAK) complex and the general transcription factor TFIIH.[16] It plays a dual role in regulating both the cell cycle and transcription.[16] By inhibiting CDK7, isoindolinone derivatives can induce cell cycle arrest and apoptosis in cancer cells that are highly dependent on this kinase for their proliferation and survival.[17]

Quantitative Biological Data

The following tables summarize key quantitative data for representative isoindolinone compounds across various therapeutic applications.

Table 1: In Vitro Cytotoxicity of Isoindolinone Derivatives in Cancer Cell Lines

| Compound | Cancer Cell Line | Assay Type | IC50 (µM) | Reference(s) |

| Lenalidomide | MDA-MB-231 (TNBC) | Cell Viability | >100 (alone), 3.0 (with cisplatin) | [18] |

| Lenalidomide | RPMI8226 (Multiple Myeloma) | MTT Assay | Not specified, dose-dependent effect | |

| Lenalidomide | U266 (Multiple Myeloma) | MTT Assay | Not specified, dose-dependent effect | [19] |

| Pomalidomide | RPMI8226 (Multiple Myeloma) | MTT Assay | 8 | [13] |

| Pomalidomide | OPM2 (Multiple Myeloma) | MTT Assay | 10 | [13] |

| Pomalidomide | MOLP-8 (Multiple Myeloma) | Cytotoxicity Assay | 10 | [20] |

| Pomalidomide | J-CD38 (Multiple Myeloma) | Cytotoxicity Assay | 10 | [20] |

| Pomalidomide | R-CD38 (Multiple Myeloma) | Cytotoxicity Assay | 10 | [20] |

| Isoindole-1,3-dione Derivative 7 | A549 (Lung Cancer) | BrdU Assay | 19.41 | |

| Isoindole-1,3-dione Derivative 9 | HeLa (Cervical Cancer) | BrdU Assay | Cell-selective activity | [21] |

| Isoindole-1,3-dione Derivative 11 | HeLa (Cervical Cancer) | BrdU Assay | Cell-selective activity | [21] |

| N-benzyl isoindole-1,3-dione 3 | A549-Luc (Lung Cancer) | MTT Assay | 114.25 | [22] |

| N-benzyl isoindole-1,3-dione 4 | A549-Luc (Lung Cancer) | MTT Assay | 116.26 | [22] |

Table 2: In Vitro Inhibitory Activity of Isoindolinone Derivatives

| Compound | Target | Assay Type | IC50 (nM) | Reference(s) |

| Lenalidomide | TNF-α (in PBMCs) | Not specified | 13 | [23] |

| Pomalidomide | TNF-α (in PBMCs) | Not specified | 13 | |

| Pomalidomide | IL-2 | Not specified | 8 (EC50) | |

| Isoindolinone PARP Inhibitors | PARP1 | DEL screening | Single-digit nanomolar | [8][9] |

| Cdk7-IN-16 (and analogs) | CDK7 | Biochemical Kinase Assay | 9.7 - 53.5 | [17] |

Table 3: Clinical Efficacy of Lenalidomide and Pomalidomide in Multiple Myeloma

| Drug Regimen | Clinical Trial | Patient Population | Overall Response Rate (ORR) | Median Progression-Free Survival (PFS) | Median Overall Survival (OS) | Reference(s) |

| Lenalidomide + Dexamethasone (Rd continuous) | FIRST | Transplant-ineligible Newly Diagnosed | 81% | Not specified | 58.9 months | [24] |

| Melphalan, Prednisone, Thalidomide (MPT) | FIRST | Transplant-ineligible Newly Diagnosed | 67% | Not specified | 48.5 months | [24] |

| Lenalidomide | E3A06 (Phase 3) | Smoldering Multiple Myeloma | 50% | 91% at 3 years | Not reached | [25] |

| Observation | E3A06 (Phase 3) | Smoldering Multiple Myeloma | 0% | 66% at 3 years | Not reached | [25] |

| Pomalidomide + Low-dose Dexamethasone | MM-010 (STRATUS) | Relapsed/Refractory | 32.6% | 4.6 months | 11.9 months | [26] |

| Pomalidomide + Dexamethasone | Phase 3 | Relapsed/Refractory | ~31% | 4.0 months | 12.7 months | [4] |

| High-dose Dexamethasone | Phase 3 | Relapsed/Refractory | Not specified | 1.9 months | 8.1 months | [4] |

Table 4: Common Grade 3/4 Adverse Events with Pomalidomide and Lenalidomide in Multiple Myeloma

| Adverse Event | Pomalidomide + Low-dose Dexamethasone (STRATUS trial) | Lenalidomide (vs. Placebo, Meta-analysis) |

| Neutropenia | 49.7% | 4.74 (Risk Ratio) |

| Anemia | 33.0% | Not specified |

| Thrombocytopenia | 24.1% | Not specified |

| Pneumonia | 10.9% | Not specified |

| Fatigue | 5.9% | Not specified |

| Deep Vein Thrombosis (DVT) | 1.6% | 2.52 (Risk Ratio) |

| Infection | Not specified | 1.98 (Risk Ratio) |

| Hematologic Cancer (Second Primary) | Not specified | 3.20 (Risk Ratio) |

| Data from the STRATUS trial[26] and a meta-analysis of lenalidomide trials.[2] |

Key Experimental Protocols

Detailed and robust experimental protocols are fundamental to the discovery and development of novel isoindolinone-based therapeutics.

Cell Viability and Cytotoxicity Assessment (MTT Assay)

This protocol outlines a colorimetric assay to measure the cytotoxic effects of isoindolinone compounds on cancer cell lines.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is based on the reduction of the yellow tetrazolium salt MTT into purple formazan crystals by metabolically active cells. The amount of formazan produced is proportional to the number of viable cells.

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

Isoindolinone compound stock solution (in DMSO)

-

MTT solution (5 mg/mL in PBS, sterile filtered)

-

Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

-

96-well flat-bottom microplates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the isoindolinone compound in complete medium. Remove the medium from the wells and add 100 µL of the compound dilutions. Include wells with vehicle control (e.g., 0.1% DMSO in medium) and untreated cells.

-

Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO2 incubator.

-

MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well. Mix thoroughly by pipetting up and down to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the logarithm of the compound concentration and determine the IC50 value using non-linear regression analysis.

TNF-α Inhibition Assay (ELISA)

This protocol describes an enzyme-linked immunosorbent assay (ELISA) to quantify the inhibition of TNF-α production by isoindolinone compounds in lipopolysaccharide (LPS)-stimulated peripheral blood mononuclear cells (PBMCs).

Principle: This sandwich ELISA quantifies the amount of TNF-α in cell culture supernatants. A capture antibody specific for TNF-α is coated onto the wells of a microplate. The sample is added, and any TNF-α present binds to the capture antibody. A biotinylated detection antibody is then added, followed by a streptavidin-horseradish peroxidase (HRP) conjugate. A substrate solution is added, and the color development is proportional to the amount of TNF-α.

Materials:

-

Human PBMCs

-

RPMI-1640 medium with 10% FBS

-

Lipopolysaccharide (LPS)

-

Isoindolinone compound stock solution (in DMSO)

-

Human TNF-α ELISA kit (containing capture antibody, detection antibody, streptavidin-HRP, substrate solution, and stop solution)

-

96-well microplate

-

Microplate reader

Procedure:

-

Cell Stimulation: Seed PBMCs at a density of 2 x 10^5 cells/well in a 96-well plate. Pre-incubate the cells with various concentrations of the isoindolinone compound for 1 hour at 37°C.

-

LPS Stimulation: Stimulate the cells by adding LPS to a final concentration of 1 µg/mL. Include control wells with and without LPS stimulation.

-

Incubation: Incubate the plate for 18-24 hours at 37°C in a humidified 5% CO2 incubator.

-

Supernatant Collection: Centrifuge the plate and carefully collect the cell culture supernatants.

-

ELISA Procedure:

-

Coat a 96-well plate with the TNF-α capture antibody overnight at 4°C.

-

Wash the plate and block with a suitable blocking buffer.

-

Add the collected supernatants and TNF-α standards to the wells and incubate.

-

Wash the plate and add the biotinylated TNF-α detection antibody.

-

Wash the plate and add streptavidin-HRP conjugate.

-

Wash the plate and add the substrate solution.

-

Stop the reaction with the stop solution.

-

-

Absorbance Measurement: Measure the absorbance at 450 nm.

-

Data Analysis: Generate a standard curve from the TNF-α standards. Calculate the concentration of TNF-α in the samples and determine the IC50 value for TNF-α inhibition by the isoindolinone compound.[11][12][27]

Cereblon (CRBN) Binding Assay (HTRF)

This protocol details a Homogeneous Time-Resolved Fluorescence (HTRF) assay to measure the binding affinity of isoindolinone compounds to Cereblon.

Principle: This is a competitive binding assay.[28] A GST-tagged human Cereblon protein is incubated with an anti-GST antibody labeled with a Europium cryptate donor and a thalidomide analog labeled with an XL665 acceptor.[28][29] When the labeled thalidomide binds to CRBN, the donor and acceptor are brought into close proximity, resulting in a FRET signal. Test compounds that bind to CRBN will compete with the labeled thalidomide, leading to a decrease in the FRET signal.

Materials:

-

HTRF Cereblon Binding Kit (containing GST-tagged CRBN, anti-GST-Europium cryptate, and Thalidomide-Red XL665)

-

Assay buffer

-

Isoindolinone compound stock solution (in DMSO)

-

Low-volume 384-well white microplate

-

HTRF-compatible plate reader

Procedure:

-

Compound Dispensing: Dispense serial dilutions of the isoindolinone compound and controls into the wells of the 384-well plate.

-

Reagent Preparation: Prepare the HTRF reagents according to the manufacturer's instructions. This typically involves diluting the GST-tagged CRBN, anti-GST-Europium cryptate, and Thalidomide-Red XL665 in the assay buffer. The two HTRF reagents can often be pre-mixed.[28]

-

Reagent Addition: Add the diluted GST-tagged CRBN to each well and incubate for a short period. Then, add the pre-mixed HTRF detection reagents.

-

Incubation: Incubate the plate at room temperature for the time specified in the kit protocol (e.g., 1-4 hours), protected from light.

-

Signal Reading: Read the plate on an HTRF-compatible plate reader at the appropriate emission wavelengths for the donor (e.g., 620 nm) and acceptor (e.g., 665 nm).

-

Data Analysis: Calculate the HTRF ratio (acceptor signal / donor signal). Plot the HTRF ratio against the logarithm of the compound concentration and determine the IC50 value using non-linear regression analysis.[10][30]

Visualizing Pathways and Workflows

Signaling Pathways

Caption: Mechanism of action of immunomodulatory isoindolinones (IMiDs).

Caption: Mechanism of PARP inhibition by isoindolinone compounds.

Experimental and Developmental Workflow

Caption: General workflow for isoindolinone-based drug development.

Conclusion

The isoindolinone scaffold continues to be a fertile ground for the discovery of novel therapeutics. The well-established success of immunomodulatory drugs like lenalidomide and pomalidomide, coupled with the promising preclinical and clinical data for isoindolinone-based PARP and CDK inhibitors, underscores the broad therapeutic potential of this chemical class. A thorough understanding of their mechanisms of action, supported by robust quantitative data and well-defined experimental protocols, is essential for the continued development of next-generation isoindolinone drugs that can address unmet medical needs in oncology and other disease areas. The workflows and pathways visualized in this guide provide a framework for the systematic evaluation and progression of these promising compounds from the laboratory to the clinic.

References

- 1. myeloma.org [myeloma.org]

- 2. Lenalidomide treatment for multiple myeloma: systematic review and meta-analysis of randomized controlled trials - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Pomalidomide for Multiple Myeloma - NCI [cancer.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. researchgate.net [researchgate.net]

- 7. Paving the way for small-molecule drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Drug: Lenalidomide - Cancerrxgene - Genomics of Drug Sensitivity in Cancer [cancerrxgene.org]

- 9. Discovery of Potent Isoindolinone Inhibitors that Target an Active Conformation of PARP1 Using DNA-Encoded Libraries - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. chempartner.com [chempartner.com]

- 11. cloud-clone.com [cloud-clone.com]

- 12. novamedline.com [novamedline.com]

- 13. researchgate.net [researchgate.net]

- 14. genemod.net [genemod.net]

- 15. Exploring isoindolin-1-ones as potential CDK7 inhibitors using cheminformatic tools - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. benchchem.com [benchchem.com]

- 18. Lenalidomide improvement of cisplatin antitumor efficacy on triple-negative breast cancer cells in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. selleckchem.com [selleckchem.com]

- 21. Evaluation of Cytotoxic Potentials of Some Isoindole-1, 3-Dione Derivatives on HeLa, C6 and A549 Cancer Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. pubs.acs.org [pubs.acs.org]

- 23. selleckchem.com [selleckchem.com]

- 24. Updated results from the FIRST clinical trial to compare lenalidomide-dexamethasone with MPT [multiplemyelomahub.com]

- 25. ascopubs.org [ascopubs.org]

- 26. ashpublications.org [ashpublications.org]

- 27. Enzyme-Linked Immunosorbent Assay (ELISA) for Detection of Human TNF-α in Culture Supernatants - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 28. revvity.com [revvity.com]

- 29. resources.revvity.com [resources.revvity.com]

- 30. US10816544B2 - Methods for measuring small molecule affinity to cereblon - Google Patents [patents.google.com]

spectroscopic analysis of 6-Chloroisoindolin-1-one (NMR, IR, Mass Spec)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic analysis of 6-Chloroisoindolin-1-one, a key intermediate in pharmaceutical synthesis. The document details the expected data from Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) analyses, alongside detailed experimental protocols for acquiring such data. This guide is intended to serve as a valuable resource for researchers in the fields of medicinal chemistry, organic synthesis, and analytical chemistry.

Core Spectroscopic Data

The structural elucidation of this compound (C₈H₆ClNO, Molecular Weight: 167.59 g/mol ) relies on a combination of spectroscopic techniques.[1] The following tables summarize the key quantitative data obtained from ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry.

Table 1: ¹H NMR Spectral Data of this compound

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| Data not fully available. A representative spectrum is referenced.[2] | |||

| ~8.5-7.5 | m | 3H | Aromatic-H |

| ~4.5 | s | 2H | CH₂ |

| ~8.0 | br s | 1H | NH |

Note: The ¹H NMR spectrum of this compound is available through specialized chemical data providers.[2] The expected signals would include three aromatic protons, a singlet for the methylene protons, and a broad singlet for the amide proton.

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Chemical Shift (δ) ppm | Assignment |

| ~170 | C=O (Amide) |

| ~145-120 | Aromatic C |

| ~45 | CH₂ |

Table 3: Predicted Infrared (IR) Absorption Data for this compound

| Wavenumber (cm⁻¹) | Intensity | Functional Group |

| ~3200 | Medium, Broad | N-H Stretch (Amide) |

| ~3100-3000 | Medium | Aromatic C-H Stretch |

| ~1680 | Strong | C=O Stretch (γ-Lactam) |

| ~1600, ~1470 | Medium | Aromatic C=C Stretch |

| ~1100-1000 | Medium-Strong | C-N Stretch |

| ~800-700 | Strong | C-Cl Stretch |

Note: The predicted IR data is based on the characteristic absorption frequencies of the functional groups present in the molecule.

Table 4: Predicted Mass Spectrometry Data for this compound

| m/z | Relative Abundance (%) | Assignment |

| 167/169 | ~3:1 ratio | [M]⁺/ [M+2]⁺ (Molecular ion peak with chlorine isotope pattern) |

| 139 | Variable | [M-CO]⁺ |

| 132 | Variable | [M-Cl]⁺ |

| 104 | Variable | [M-CO-Cl]⁺ |

Note: The predicted mass spectrometry data includes the molecular ion peak exhibiting the characteristic 3:1 isotopic ratio for chlorine. The fragmentation pattern is hypothetical and would be confirmed by experimental data.

Experimental Protocols

Detailed methodologies for the spectroscopic analysis of this compound are provided below. These protocols are generalized and may require optimization based on the specific instrumentation used.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference (δ = 0.00 ppm).

-

Data Acquisition:

-

Acquire ¹H NMR spectra on a 300 MHz or higher field NMR spectrometer.

-

Acquire ¹³C NMR spectra with proton decoupling.

-

-

Data Processing: Process the raw data using appropriate software to perform Fourier transformation, phase correction, and baseline correction.

Infrared (IR) Spectroscopy

-

Sample Preparation (Solid):

-

KBr Pellet Method: Mix a small amount of the solid sample with dry potassium bromide (KBr) powder. Grind the mixture to a fine powder and press it into a thin, transparent pellet using a hydraulic press.

-

Thin Film Method: Dissolve a small amount of the solid in a volatile solvent. Deposit the solution onto a salt plate (e.g., NaCl or KBr) and allow the solvent to evaporate, leaving a thin film of the compound.

-

-

Data Acquisition: Obtain the IR spectrum using a Fourier Transform Infrared (FTIR) spectrometer.

-

Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.

Mass Spectrometry (MS)

-

Sample Preparation: Prepare a dilute solution of this compound in a suitable volatile solvent (e.g., methanol or acetonitrile).

-

Ionization: Introduce the sample into the mass spectrometer. Electron Ionization (EI) or Electrospray Ionization (ESI) can be used.

-

Mass Analysis: Acquire the mass spectrum over an appropriate m/z range (e.g., 50-300 amu).

-

Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to confirm the molecular structure.

Visualizing the Analytical Workflow

The following diagrams illustrate the logical workflow of the spectroscopic analysis and the relationship between the different techniques in the structural elucidation of this compound.

References

Technical Guide: Solubility Profile of 6-Chloroisoindolin-1-one

For Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a comprehensive overview of the solubility characteristics of 6-Chloroisoindolin-1-one. Due to the limited availability of public quantitative solubility data for this compound, this document focuses on providing a robust experimental framework for researchers to determine its solubility in various solvents. The guide details the industry-standard shake-flask method for solubility determination and outlines subsequent analytical procedures for quantification. This document is intended to be a practical resource for scientists in drug discovery and development, offering detailed protocols and a framework for data organization and visualization.

Introduction

This compound is a chemical compound of interest in medicinal chemistry and pharmaceutical research. Understanding its solubility is a critical first step in the development of potential therapeutic agents, as solubility significantly impacts bioavailability, formulation, and overall efficacy. This guide addresses the current information gap by presenting standardized methodologies for determining the solubility of this compound.

Quantitative Solubility Data

As of the date of this publication, specific quantitative solubility data for this compound in a range of common laboratory solvents is not extensively available in peer-reviewed literature or public chemical databases. Therefore, this guide provides a template for researchers to populate with their own experimentally determined data.

Table 1: Experimentally Determined Solubility of this compound

| Solvent | Temperature (°C) | Solubility (mg/mL) | Solubility (mol/L) | Method of Analysis | Notes |

| Water | 25 | ||||

| Phosphate Buffered Saline (PBS) pH 7.4 | 25 | ||||

| Methanol | 25 | ||||

| Ethanol | 25 | ||||

| Dimethyl Sulfoxide (DMSO) | 25 | ||||

| Acetonitrile (ACN) | 25 | ||||

| Dichloromethane (DCM) | 25 | ||||

| Ethyl Acetate | 25 | ||||

| User-defined solvent 1 | |||||

| User-defined solvent 2 |

Experimental Protocols for Solubility Determination

The following section details the recommended experimental protocol for determining the equilibrium solubility of this compound. The shake-flask method is described as it is considered the gold standard for its reliability and accuracy.[1]

3.1. Equilibrium Solubility Determination via the Shake-Flask Method

The shake-flask method is a widely used and reliable technique for determining the thermodynamic solubility of a compound.[2] It involves creating a saturated solution of the compound in a given solvent and then measuring the concentration of the dissolved solute.

Materials:

-

This compound (solid)

-

Selected solvents (e.g., water, PBS, ethanol, DMSO)

-

Glass vials with screw caps

-

Orbital shaker or rotator with temperature control

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm or 0.45 µm)

-

Analytical balance

-

Volumetric flasks and pipettes

-

Analytical instrument for concentration measurement (e.g., HPLC-UV, UV-Vis spectrophotometer)

Procedure:

-

Preparation: Add an excess amount of solid this compound to a glass vial. The excess solid is crucial to ensure that a saturated solution is formed.

-

Solvent Addition: Add a known volume of the desired solvent to the vial.

-

Equilibration: Seal the vials and place them in an orbital shaker with controlled temperature (e.g., 25°C or 37°C). Agitate the samples for a sufficient period to reach equilibrium. This can range from 24 to 72 hours. It is advisable to take measurements at different time points (e.g., 24, 48, and 72 hours) to confirm that equilibrium has been reached.

-

Phase Separation: After equilibration, allow the vials to stand to let the undissolved solid settle. To separate the saturated solution from the excess solid, centrifugation is recommended.

-

Sample Collection: Carefully collect the supernatant (the clear, saturated solution) using a pipette. For further purification, the collected supernatant can be filtered through a syringe filter to remove any remaining solid particles.

-

Dilution: Accurately dilute the saturated solution with the appropriate solvent to a concentration that falls within the linear range of the analytical method to be used for quantification.

-

Quantification: Determine the concentration of this compound in the diluted sample using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or UV-Visible Spectroscopy.

3.2. Analytical Methods for Quantification

3.2.1. High-Performance Liquid Chromatography (HPLC)

HPLC is a highly sensitive and specific method for determining the concentration of a compound in a solution.

-

Method Development: A suitable HPLC method should be developed and validated. This includes selecting an appropriate column (e.g., C18), mobile phase, flow rate, and detection wavelength.

-

Calibration Curve: Prepare a series of standard solutions of this compound of known concentrations. Inject these standards into the HPLC system and create a calibration curve by plotting the peak area against the concentration.

-

Sample Analysis: Inject the diluted sample from the shake-flask experiment into the HPLC system.

-

Concentration Calculation: Use the peak area of the sample and the calibration curve to determine the concentration of this compound in the diluted sample. Remember to account for the dilution factor to calculate the final solubility.

3.2.2. UV-Visible Spectroscopy

UV-Vis spectroscopy can be a simpler and faster method for quantification if this compound has a chromophore that absorbs light in the UV-Vis range.

-

Wavelength of Maximum Absorbance (λmax): Determine the λmax of this compound by scanning a solution of the compound across the UV-Vis spectrum.

-

Calibration Curve: Prepare a series of standard solutions of known concentrations and measure their absorbance at the λmax. Plot absorbance versus concentration to create a calibration curve according to the Beer-Lambert law.

-

Sample Analysis: Measure the absorbance of the diluted sample from the shake-flask experiment at the λmax.

-

Concentration Calculation: Use the absorbance of the sample and the calibration curve to determine the concentration. Account for the dilution factor to find the final solubility.

Visualization of Experimental Workflow

The following diagrams illustrate the logical flow of the experimental and analytical processes described in this guide.

Caption: Workflow for determining the equilibrium solubility of this compound.

Caption: Analytical pathways for quantifying the concentration of the dissolved compound.

References

An In-depth Technical Guide on the Discovery and History of 6-Chloroisoindolin-1-one

For Researchers, Scientists, and Drug Development Professionals

Introduction